molecular formula C6H9N5O3 B2735989 3-(3,4-Diamino-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

3-(3,4-Diamino-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

Cat. No.: B2735989
M. Wt: 199.17 g/mol
InChI Key: VYHRHHFRIHCAMH-UHFFFAOYSA-N
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Description

WAY-637195 is a bioactive small molecule with the chemical formula C6H9N5O3 and a molecular weight of 199.17. It is commonly used in scientific research due to its specific biological activities and properties .

Preparation Methods

The synthetic routes and reaction conditions for WAY-637195 are not widely documented in public sources. it is typically prepared in a laboratory setting under controlled conditions. Industrial production methods for WAY-637195 are also not extensively detailed in available literature .

Chemical Reactions Analysis

WAY-637195 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from WAY-637195, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group in WAY-637195 with another, often using specific reagents and conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-637195 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and studies.

    Biology: It is used to study biological processes and pathways.

    Medicine: It has potential therapeutic applications and is used in drug development research.

    Industry: It is used in the development of new materials and products.

Mechanism of Action

The mechanism of action of WAY-637195 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved are not extensively detailed in available literature .

Comparison with Similar Compounds

WAY-637195 can be compared with other similar compounds based on its chemical structure and biological activity. Some similar compounds include:

    WAY-100635: A selective serotonin receptor antagonist.

    WAY-120491: A potent and selective inhibitor of a specific enzyme.

    WAY-123456: Another bioactive small molecule with similar properties.

WAY-637195 is unique due to its specific chemical structure and the particular biological activities it exhibits .

Properties

IUPAC Name

3-(3,4-diamino-5-oxo-1,2,4-triazin-6-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O3/c7-6-10-9-3(1-2-4(12)13)5(14)11(6)8/h1-2,8H2,(H2,7,10)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHRHHFRIHCAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C1=NN=C(N(C1=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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